N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-18-8-10-19(11-9-18)21-16-27(24-23(21)26-12-14-29-15-13-26)17-22(28)25(2)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISTTLOFXCJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole Ring : Known for its ability to interact with various biological targets.
- Morpholino Group : Enhances solubility and biological activity.
- Acetamide Moiety : Contributes to the overall pharmacological properties.
The molecular formula is with a molecular weight of 404.514 g/mol. The presence of functional groups such as morpholino and acetamide suggests potential reactivity in biological systems, enhancing its therapeutic profile.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : It induces apoptosis in cancer cells through modulation of key signaling pathways such as BRAF and EGFR, which are critical in cancer progression and survival.
- In Vitro Studies : Assays have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
Similar compounds in the pyrazole class have shown anti-inflammatory effects:
- Target Pathways : The compound may interact with inflammatory mediators, providing relief in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-morpholino-1H-pyrazole | Morpholino group and methoxy substitution | Anti-inflammatory |
| N-Methyl-N-(p-tolyl)acetamide | Simple acetamide structure | Mild analgesic properties |
| 4-Methoxyphenylpyrazole | Lacks morpholino but retains pyrazole core | Antitumor activity |
The unique combination of functionalities in this compound may enhance its efficacy compared to simpler analogs .
Synthesis
The synthesis typically involves the reaction of 4-methylbenzylamine with 3-morpholino-4-(p-tolyl)-1H-pyrazole using acetic anhydride or other acylating agents under controlled conditions to ensure high yield (often exceeding 95%) . The process can be summarized as follows:
- Reagents : 4-methylbenzylamine, 3-morpholino-4-(p-tolyl)-1H-pyrazole, acetic anhydride.
- Conditions : Conducted under reflux conditions to facilitate the reaction.
- Purification : The final product is purified through techniques such as column chromatography.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
- Anticancer Studies : In vitro assays demonstrated significant inhibition of cancer cell growth, with particular focus on breast and colon cancer cell lines .
- Anti-inflammatory Research : Compounds structurally similar to this compound have shown promise in reducing inflammation markers in experimental models .
- Pharmacological Evaluations : Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of this compound, assessing its safety profile and therapeutic window.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
Celecoxib and Derivatives
Celecoxib (C₁₇H₁₄F₃N₃O₂S), a COX-2 inhibitor, shares a pyrazole core substituted with a trifluoromethyl group and a sulfonamide-linked aryl group . Key differences include:
- Substituents: Celecoxib lacks the morpholino and acetamide groups but includes a sulfonamide moiety, which improves COX-2 binding.
- Bioactivity: Celecoxib’s docking score (-11.453 kcal/mol) reflects strong COX-2 affinity . The morpholino-acetamide substituents in the target compound may redirect activity toward kinases or other targets.
- Impurities : Celecoxib-related compounds (e.g., 5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole) highlight the importance of substituent regiochemistry on stability and impurity profiles .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide This thiazole-based analogue (C₁₅H₁₇ClN₄O₂S) replaces the pyrazole with a thiazole ring and introduces a chlorophenyl group .
Acetamide-Functionalized Analogues
2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (RRK-301) Synthesized via click chemistry, this compound (C₂₇H₂₇N₇O₃) features a triazole ring instead of pyrazole .
- Triazole vs. Pyrazole : Triazoles offer enhanced metabolic stability and hydrogen-bonding capacity, which may improve oral bioavailability.
- Spectral Data : IR and ¹H-NMR data (e.g., δ 8.00 ppm for NH) confirm structural integrity .
N-(3-Methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide A direct structural analogue (C₂₄H₂₈N₄O₂) with a 3-methylbenzyl group instead of N-methyl-N-phenylacetamide .
- Substituent Flexibility : The benzyl group may increase lipophilicity, affecting blood-brain barrier penetration.
Data Table: Key Comparative Features
Research Findings and Implications
- Morpholino Group: Enhances solubility and may reduce metabolic degradation compared to sulfonamide or trifluoromethyl groups in celecoxib derivatives .
- Pyrazole vs. Triazole/Thiazole : Pyrazoles offer rigidity for target binding, while triazoles improve stability, and thiazoles modify electronic properties .
Q & A
Q. What synthetic strategies are effective for preparing N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry principles. For example, azide and alkyne precursors (e.g., morpholino-substituted alkynes and phenylacetamide-derived azides) are reacted under catalytic Cu(I) conditions to form the 1,2,3-triazole core. Reaction optimization includes sodium ascorbate and CuSO₄·5H₂O in aqueous/organic solvent systems at room temperature .
Q. How is structural characterization performed for this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., amide C=O stretch at ~1666 cm⁻¹, triazole C-N stretches at ~1536–1317 cm⁻¹) .
- ¹H NMR : Peaks for aromatic protons (δ 7.02–7.34 ppm), morpholino protons (δ 3.58–3.93 ppm), and amide NH (δ 8.00 ppm) .
- Elemental analysis : To validate stoichiometry (e.g., C: 60.68% vs. calculated 62.06% in analogs) .
Q. What computational methods predict the biological activity of this compound?
Use the PASS program for activity prediction (e.g., kinase inhibition, apoptosis induction) and molecular docking (MOE software) to simulate binding to targets like COX-2. Validation includes re-docking co-crystallized ligands (RMSD < 0.5 Å) and scoring functions (e.g., London dG) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?
CuAAC typically yields 1,4-regioisomers, but side products may arise from competing 1,5-isomers. Mitigation strategies include:
- Strict control of reaction temperature (25–40°C).
- Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradients) .
- Monitoring by TLC (Rf ~0.33 in CH₂Cl₂:MeOH 9:1) .
Q. What experimental design considerations apply to crystallographic analysis of this compound?
Use SHELX software for structure refinement. Key steps:
Q. How are discrepancies in elemental analysis data resolved?
Discrepancies (e.g., N%: 19.26% observed vs. 20.68% calculated) may arise from hygroscopicity or incomplete combustion. Solutions include:
- Repeated analysis under anhydrous conditions.
- Cross-validation with LC-MS for molecular ion peaks .
Q. What strategies optimize solvent systems for selective alkylation or acylation?
Q. How does molecular docking guide SAR studies for this compound?
Docking into COX-2 (PDB: 4XG7) identifies critical interactions:
- Hydrophobic contacts with Val349, Leu352.
- Hydrogen bonds with Tyr355 or Arg120.
- Scoring affinity (ΔG < -10 kcal/mol) prioritizes analogs for synthesis .
Data Contradiction Analysis
Q. How are conflicting spectral data interpreted for structurally similar analogs?
Example: Aromatic multiplet integration (δ 7.02–7.34 ppm) may overlap with morpholino protons. Use 2D NMR (COSY, HSQC) to resolve assignments and confirm substituent positions .
Q. What methodologies validate purity when chromatographic and spectroscopic data conflict?
Combine orthogonal techniques:
- HPLC : Purity >95% with symmetry factor <1.5.
- DSC : Melting point consistency (±2°C).
- High-resolution MS : Confirm molecular formula .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
